molecular formula C26H32O12 B1631711 1-Hydroxypinoresinol 1-O-glucoside

1-Hydroxypinoresinol 1-O-glucoside

Cat. No. B1631711
M. Wt: 536.5 g/mol
InChI Key: DRAPQDCEBKBPQE-ACFZRETJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3R,4S,5S,6R)-2-[[(3R,3aS,6S,6aR)-3,6-bis(4-hydroxy-3-methoxyphenyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol is a natural product found in Tragopogon orientalis, Osmanthus fragrans, and other organisms with data available.

Scientific Research Applications

Phenolic Glucosides Isolation

1-Hydroxypinoresinol 1-O-glucoside has been isolated from various plant sources, indicating its widespread presence in nature. For instance, it was identified in Olea europaea subs. africana, revealing its role in the plant's chemical composition (Tsukamoto et al., 1984).

Lignan Glucosides Discovery

Secoiridoid Glucosides Research

1-Hydroxypinoresinol 1-O-glucoside was also found in Fraxinus ornus bark alongside other secoiridoid glucosides, broadening knowledge about the diverse chemical constituents of this plant (Iossifova et al., 1998).

Activity at A1 Adenosine Receptors

A study on Valeriana officinalis (valerian) roots showed that 1-Hydroxypinoresinol 1-O-glucoside is part of the lignan content and may contribute to pharmacological activities, like partial agonistic activity at A1 adenosine receptors (Schumacher et al., 2002).

Antioxidative and Vasorelaxant Activities

Research on Valeriana prionophylla revealed new diepoxylignan glycosides, including 1-Hydroxypinoresinol 1-O-glucoside, and its antioxidative properties and vasorelaxant activities were evaluated (Piccinelli et al., 2004).

Neuroprotective Effects

The neuroprotective effect of 9‐hydroxypinoresinol, closely related to 1-Hydroxypinoresinol 1-O-glucoside, was examined in mice, suggesting potential neuroprotective applications (Cui et al., 2007).

Radical Scavenging Activities

Another study highlighted the isolation of (+)-1-hydroxypinoresinol-1-O-β-d-glucoside from Salvia miltiorrhiza with significant radical scavenging activities, showing its potential in oxidative stress management (Kang et al., 2003).

Glucosinolate Research

Although not directly related to 1-Hydroxypinoresinol 1-O-glucoside, research on glucosinolates, which are similar sulfur-rich compounds, has progressed significantly, providing insights into the broader context of plant-derived compounds like 1-Hydroxypinoresinol 1-O-glucoside (Halkier & Gershenzon, 2006).

properties

Product Name

1-Hydroxypinoresinol 1-O-glucoside

Molecular Formula

C26H32O12

Molecular Weight

536.5 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[[(3R,3aS,6S,6aR)-3,6-bis(4-hydroxy-3-methoxyphenyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C26H32O12/c1-33-17-7-12(3-5-15(17)28)23-14-10-35-24(13-4-6-16(29)18(8-13)34-2)26(14,11-36-23)38-25-22(32)21(31)20(30)19(9-27)37-25/h3-8,14,19-25,27-32H,9-11H2,1-2H3/t14-,19-,20-,21+,22-,23-,24-,25+,26-/m1/s1

InChI Key

DRAPQDCEBKBPQE-ACFZRETJSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)[C@@H]2[C@H]3CO[C@@H]([C@]3(CO2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C5=CC(=C(C=C5)O)OC)O

SMILES

COC1=C(C=CC(=C1)C2C3COC(C3(CO2)OC4C(C(C(C(O4)CO)O)O)O)C5=CC(=C(C=C5)O)OC)O

Canonical SMILES

COC1=C(C=CC(=C1)C2C3COC(C3(CO2)OC4C(C(C(C(O4)CO)O)O)O)C5=CC(=C(C=C5)O)OC)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Hydroxypinoresinol 1-O-glucoside
Reactant of Route 2
1-Hydroxypinoresinol 1-O-glucoside
Reactant of Route 3
1-Hydroxypinoresinol 1-O-glucoside
Reactant of Route 4
1-Hydroxypinoresinol 1-O-glucoside
Reactant of Route 5
1-Hydroxypinoresinol 1-O-glucoside
Reactant of Route 6
1-Hydroxypinoresinol 1-O-glucoside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.